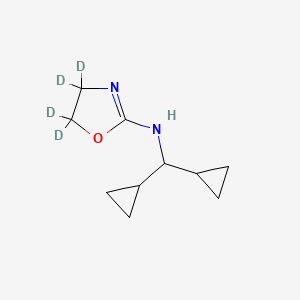
2-Amino-3-chloro-5-nitro-6-picoline
Descripción general
Descripción
“2-Amino-3-chloro-5-nitro-6-picoline” is also known as “5-chloro-6-methyl-3-nitropyridin-2-amine”. It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “2-Amino-3-chloro-5-nitro-6-picoline” is C6H6ClN3O2 . The InChI code is 1S/C6H6ClN3O2/c1-3-4(7)2-5(10(11)12)6(8)9-3/h2H,1H3,(H2,8,9) .Physical And Chemical Properties Analysis
The molecular weight of “2-Amino-3-chloro-5-nitro-6-picoline” is 187.59 . It is stable under normal conditions but is hygroscopic .Aplicaciones Científicas De Investigación
Electron-Impact Induced Fragmentation Studies : A study examined the fragmentation patterns obtained upon electron impact on various substituted pyridines and picolines, including 2-nitro-, 2-chloro-, and 2-aminopyridines. This research is significant for understanding the behavior of these compounds under electron impact, which is relevant in fields like mass spectrometry and analytical chemistry (Keller, Bauer, & Bell, 1968).
Nuclear Magnetic Resonance Studies : The proton magnetic resonance spectra of all the 2-amino-, 2-chloro-, 2-nitropicolines were determined, providing valuable insights into the molecular structure of these compounds. Such studies are crucial in the field of structural biology and molecular chemistry (Bell, Egan, & Bauer, 1965).
Inhibitory Potency and Selectivity of Nitric-Oxide Synthase Inhibitors : Research involving the development of a new radioligand, [(3)H]2-amino-4-picoline, was conducted to measure the binding of compounds to the three human NO synthase isoenzymes. Such studies are significant in pharmacology and biochemistry, especially in the context of designing inhibitors for specific isoenzymes (Boer et al., 2000).
Synthesis and Reactions of Dinitrated Amino and Diaminopyridines : This research involved the synthesis of dinitrated derivatives of amino- and diaminopyridines and -picolines, which is relevant for chemical synthesis and the development of new compounds with potential applications in various industries (Ritter & Licht, 1995).
Organic Synthesis Applications : A study demonstrated the synthesis of Pyrrolo[4,3,2-de]quinolines from quinoline derivatives, highlighting the role of such compounds in complex organic syntheses, which can be used in the development of pharmaceuticals and other organic materials (Roberts, Joule, Bros, & Álvarez, 1997).
Fungicidal Agent Synthesis : The condensation of 2-picoline with various compounds in the presence of sulfur was explored for the potential development of fungicidal agents, indicating its significance in agricultural chemistry (Saikachi & Hisano, 1959).
Regioselective Pyridine Synthesis : Research on an alternate route to synthesize certain pyridine derivatives showcased the importance of these compounds in the development of drug candidates, highlighting their role in medicinal chemistry (Bhattacharya et al., 2007).
Antitumor Agents Synthesis : A study focused on the synthesis of 2-Formyl-4-aminophenylpyridine thiosemicarbazones, a class of compounds with significant antitumor activity, underlining the compound's relevance in oncological research (Agrawal, Booth, DeNuzzo, & Sartorelli, 1975).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-6-methyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXCWOVRMIHTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482443 | |
| Record name | 2-Amino-3-chloro-5-nitro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-chloro-5-nitro-6-picoline | |
CAS RN |
56960-81-7 | |
| Record name | 3-Chloro-6-methyl-5-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56960-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-3-chloro-5-nitro-6-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















